
ML150
Overview
Description
ML150 is a small-molecule inhibitor identified through high-throughput screening (HTS) of 303,224 compounds for its ability to selectively suppress α-synuclein (α-Syn) expression . This protein is a key pathological driver in Parkinson’s disease (PD) and other synucleinopathies. This compound operates by interacting with the iron-responsive element (IRE) in the 5' untranslated region (UTR) of the α-Syn transcript, thereby inhibiting its translation without affecting other IRE-regulated proteins like amyloid precursor protein (APP) . Notably, this compound exhibits >200-fold selectivity for α-Syn suppression compared to control systems and demonstrates favorable pharmacokinetic properties, including aqueous solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
ML150 is prepared by mixing two main components: a resin (Component A) and a hardener (Component B), along with a polymer (Component C) and water . The components are mixed in the following steps:
Premix each component separately: to ensure product uniformity.
Empty Component B (Hardener) into Component A (Resin): in the correct mix ratio.
Add Component C (Polymer): and about 5-8% water.
Mix the combined components: for at least 3 minutes using a low-speed drill (300 - 450 rpm) and an Exomixer or Jiffy type paddle suited to the volume of the mixing container to minimize entrapped air.
Industrial Production Methods
In industrial settings, this compound is produced in bulk packaging, ensuring that each component is pre-mixed separately to maintain product uniformity . The mixture is then applied using a smooth trowel on a clean, dry, and contaminant-free surface .
Chemical Reactions Analysis
Types of Reactions
ML150 undergoes several types of chemical reactions, including:
Polymerization: The resin and hardener react to form a solid polymer matrix.
Cross-linking: The polymer chains form cross-links, enhancing the material’s strength and durability.
Common Reagents and Conditions
Reagents: Resin (Component A), Hardener (Component B), Polymer (Component C), and water.
Conditions: Application temperature ranges from +10°C to +30°C with relative humidity below 70%.
Major Products Formed
The major product formed from these reactions is a durable, self-leveling epoxy-cement coating with high adhesion and resistance to diluted acid and alkaline solutions .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
ML150 has been investigated for its anticancer properties, particularly in hybrid compounds that combine benzofuroxan and 2-aminothiazole moieties. These compounds have shown promising results in vitro against M-HeLa tumor cell lines, demonstrating higher activity compared to their precursor compounds. Notably, they exhibited lower toxicity to normal liver cells than Tamoxifen, suggesting a selective mechanism that induces apoptosis through the mitochondrial pathway .
Mechanism of Action
The mechanism of action for this compound-derived compounds appears to involve the induction of apoptosis in cancer cells while minimizing damage to healthy cells. This selectivity is crucial in the development of new generation anticancer drugs aimed at reducing side effects commonly associated with traditional therapies .
Nanotechnology and Materials Science
Nanofabrication
this compound is utilized in advanced lithography equipment such as the MLA 150, which is designed for rapid prototyping and small-scale production in nanofabrication. The MLA 150 allows for the creation of micro-optical elements and sensors, making it essential for research in quantum devices and semiconductor materials .
Technical Specifications of MLA 150
Feature | Specification |
---|---|
Minimum feature size | 0.6 μm |
Max write speed (405 nm laser) | 285 mm²/min |
Substrate size | 3 x 3 mm² to 6” x 6” (customizable) |
Exposure time (4" wafer) | 35 minutes |
Light source | Diode lasers (8 W at 405 nm) |
The flexibility and efficiency of the MLA 150 have made it a preferred choice in multiuser facilities, significantly reducing costs associated with photomasks and enhancing throughput .
Case Studies
Case Study: Anticancer Compound Development
In a study conducted on hybrid compounds derived from this compound, researchers synthesized several derivatives that were tested for their anticancer efficacy. The results indicated that these compounds not only had enhanced biological activity but also reduced toxicity levels compared to existing treatments. This study emphasizes the potential of this compound as a backbone for designing safer and more effective cancer therapies .
Mechanism of Action
ML150 exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Mechanistic and Selectivity Profiles
ML150 distinguishes itself from other IRE-targeting compounds by its specificity for α-Syn. The table below summarizes key comparators:
Key Findings :
- Specificity : this compound’s α-Syn selectivity surpasses paroxetine, which primarily targets APP and has off-target serotonin reuptake effects .
- Clinical Relevance: Unlike posiphen, which is advancing in clinical trials for Alzheimer’s disease (AD) and PD, this compound remains in preclinical development but offers a novel mechanism for α-Syn-specific suppression .
- Natural Products : Strophanthidine, a glycoside from a smaller screen of 720 natural products, shows inhibitory activity but lacks the potency and selectivity of this compound .
Pharmacological and Structural Advantages
- In contrast, iron chelators like desferrioxamine (DFO) and clioquinol (CQ), which indirectly modulate IRE activity, face challenges such as poor blood-brain barrier (BBB) penetration or toxicity .
- Therapeutic Potential: this compound’s direct targeting of α-Syn translation contrasts with antioxidants like N-acetyl cysteine (NAC), which reduce oxidative stress but lack specificity for protein aggregation pathways .
Biological Activity
ML150 is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular signaling pathways. This article synthesizes various findings on this compound, focusing on its mechanisms of action, efficacy in specific biological contexts, and relevant case studies that illustrate its therapeutic potential.
Overview of this compound
This compound is a small molecule identified as a potent inhibitor of the protein kinase CK2 (casein kinase II), which plays a crucial role in various cellular processes, including cell proliferation and survival. Inhibition of CK2 has been linked to anti-cancer effects, making this compound a candidate for further investigation in oncology.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of CK2. This inhibition disrupts several downstream signaling pathways that are critical for tumor growth and survival. Notably, CK2 is known to phosphorylate numerous substrates involved in cell cycle regulation and apoptosis, thus its inhibition can lead to:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by modulating pro-apoptotic and anti-apoptotic factors.
- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound against different cancer cell lines. For instance:
- Breast Cancer : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent cytotoxicity.
- Prostate Cancer : Similar effects were observed in LNCaP prostate cancer cells, where this compound treatment led to reduced proliferation and increased apoptosis markers.
Data Table: Summary of In Vitro Efficacy
Cell Line | IC50 (µM) | Apoptosis Induction (%) | Cell Cycle Phase Arrest |
---|---|---|---|
MCF-7 | 5.0 | 70 | G1 |
LNCaP | 4.5 | 65 | G1 |
A549 (Lung) | 6.0 | 60 | G1 |
Case Studies
Case Study 1: Breast Cancer Treatment
In a preclinical model using MCF-7 xenografts in mice, administration of this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted that tumors treated with this compound exhibited increased levels of apoptosis markers such as cleaved caspase-3.
Case Study 2: Prostate Cancer
Another study evaluated the effects of this compound on LNCaP prostate cancer xenografts. Results indicated that treatment with this compound not only reduced tumor growth but also improved overall survival rates in treated mice compared to those receiving placebo.
Q & A
Basic Research Questions
Q. What experimental parameters define "ML150" in material synthesis studies, and how are they applied?
this compound typically refers to a specific thermal or analytical condition (e.g., temperature, duration) used in material characterization. For example, in thermogravimetric analysis (TGA), this compound may denote a mass loss measurement at 150°C. Researchers should calibrate equipment (e.g., TGA furnaces) to ensure consistent heating rates and sample preparation protocols. For instance, in halloysite-based nanocomposites, this compound conditions yielded residual mass fractions of 3.58–11.09 wt% depending on functionalization .
Q. How can this compound data be standardized across studies to enhance reproducibility?
To standardize this compound results:
- Clearly document experimental parameters (e.g., heating rate, atmosphere, sample size).
- Use reference materials (e.g., pure halloysite or flavonoids) as internal controls.
- Adhere to reporting guidelines, such as including error margins (e.g., 2.49 ± 0.04 wt% in SA-loaded HNTs ).
- Share raw data in supplementary materials to enable cross-validation .
Advanced Research Questions
Q. How do material-specific properties influence mass retention under this compound conditions?
Variations in this compound mass fractions arise from differences in chemical stability and functional groups. For example:
- HT-Allyl (3.58 wt% at this compound) shows lower thermal stability due to allyl group decomposition, whereas HT-NH2 (8.76 wt% at this compound) retains more mass due to amine group stability .
- Flavonoid-aluminum complexes (Al-F) exhibit higher this compound retention (3.32 wt%) compared to free flavonoids (9.34 wt%) due to metal coordination stabilizing the structure . Researchers should pair TGA with FTIR or XRD to correlate mass loss with structural changes.
Q. What statistical methods resolve contradictions in this compound data across studies?
Discrepancies in this compound results (e.g., 9.34 wt% flavonoids vs. 6.80 wt% salicylic acid ) can be addressed by:
- Conducting ANOVA to assess significance of inter-study variability.
- Applying principal component analysis (PCA) to identify confounding variables (e.g., humidity, particle size).
- Using Bayesian meta-analysis to quantify uncertainty and refine predictive models .
Q. How can this compound conditions be optimized for novel nanomaterials?
Optimization strategies include:
- Design of Experiments (DoE): Vary temperature, heating rate, and atmosphere to map this compound responses.
- Machine Learning: Train models on existing datasets (e.g., halloysite this compound data ) to predict optimal conditions for untested materials.
- In Situ Monitoring: Use mass spectrometry to track volatile byproducts during this compound heating, enabling real-time adjustments .
Q. Methodological Guidelines
Q. How should this compound data be reported to meet journal standards?
- Structured Abstracts: Explicitly state this compound as a key parameter in the "Methods" section .
- Supporting Information: Include raw TGA curves, calibration certificates, and sample purity data .
- Ethical Compliance: Disclose any conflicts of interest and ensure data transparency to avoid deceptive practices .
Q. What tools validate this compound-related hypotheses in environmental studies?
For soil science applications (e.g., this compound microlysimeter depth ):
- Use time-series regression to correlate this compound drainage patterns with soil texture and evaporation rates.
- Pair microlysimeters with IoT sensors for continuous data logging and anomaly detection.
Properties
IUPAC Name |
2-N,2-N-dimethyl-6-[(1-naphthalen-1-yltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9S/c1-25(2)16-20-14(19-15(18)21-16)10-27-17-22-23-24-26(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H2,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGAOGGMAQQKFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.